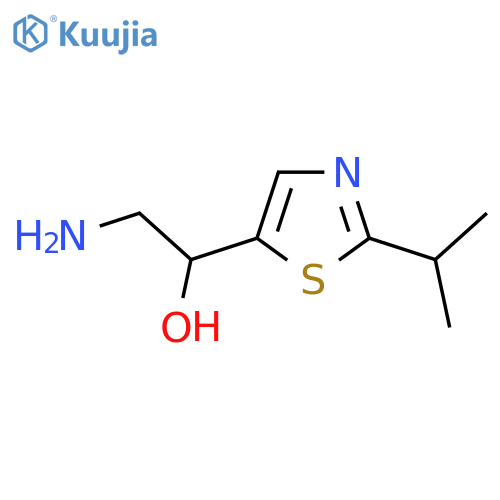Cas no 2229485-63-4 (2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol)

2229485-63-4 structure
商品名:2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol
- 2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
- 2229485-63-4
- EN300-1747882
-
- インチ: 1S/C8H14N2OS/c1-5(2)8-10-4-7(12-8)6(11)3-9/h4-6,11H,3,9H2,1-2H3
- InChIKey: IQMCQCWCLVBCMY-UHFFFAOYSA-N
- ほほえんだ: S1C(=CN=C1C(C)C)C(CN)O
計算された属性
- せいみつぶんしりょう: 186.08268425g/mol
- どういたいしつりょう: 186.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747882-10.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1747882-5.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1747882-1.0g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1747882-0.1g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-2.5g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-0.5g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-1g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-10g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 10g |
$6512.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-0.25g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1747882-0.05g |
2-amino-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |
2229485-63-4 | 0.05g |
$1272.0 | 2023-09-20 |
2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
2229485-63-4 (2-amino-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
